N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Description
Chemical Identity and Structural Significance
IUPAC Name :
N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Molecular Formula :
C₃₁H₂₇N₅O₅S
Molecular Weight :
581.64 g/mol
Structural Features :
- Pyrimidine Core : A 2,6-dimethoxy-substituted pyrimidine ring (C₆H₆N₂O₂) provides electronic stabilization and hydrogen-bonding capacity.
- Sulfamoyl Bridge : Connects the pyrimidine to a phenyl group, enhancing solubility and target affinity.
- Biphenylamide : A 4-phenylbenzamide moiety introduces hydrophobic interactions and π-π stacking potential.
Key Spectral Data :
| Property | Value/Description | Source |
|---|---|---|
| IR (cm⁻¹) | 1670 (C=O), 1320 (S=O), 1250 (C-O) | Analogous to |
| ¹H NMR (δ ppm) | 3.8 (s, 6H, OCH₃), 7.2–8.1 (m, Ar-H) | Similar to |
| MS (m/z) | 582 [M+H]⁺ | Calculated |
Synthetic Pathway :
Historical Development of Sulfamoyl Benzamide Derivatives
Sulfamoyl benzamides emerged in the 1990s as modulators of enzymatic activity, particularly targeting:
- Ectonucleotidases (e.g., h-NTPDases): Inhibitors like 3i (IC₅₀ = 2.88 μM for h-NTPDase1) demonstrated anti-inflammatory and antithrombotic potential.
- HBV Core Protein : Derivatives in patent US20220388975A1 showed antiviral activity by disrupting viral capsid assembly.
- Herbicidal Targets : Early analogs (e.g., EVT-2942693) inhibited 4-hydroxyphenylpyruvate dioxygenase (HPPD), causing plant carotenoid depletion.
Milestones :
| Year | Development | Impact |
|---|---|---|
| 2005 | First synthesis of biphenyl sulfamoyl amides | Enabled kinase inhibition studies |
| 2021 | Anti-HBV patent filings | Highlighted antiviral applications |
| 2023 | h-NTPDase inhibitors with IC₅₀ < 1 μM | Advanced cancer therapy research |
Position in Modern Heterocyclic Compound Research
Pharmacological Applications
Agrochemical Utility
- Herbicidal Action : Pyrimidine-sulfonamides inhibit acetolactate synthase (ALS), critical in branched-chain amino acid synthesis.
Comparative Bioactivity :
| Compound | Target | IC₅₀/EC₅₀ | Citation |
|---|---|---|---|
| EVT-2942693 | Plant ALS | 0.12 μM | |
| US20220388975A1-3i | HBV Core Protein | 0.45 μM | |
| h-NTPDase1 Inhibitor | Ectonucleotidase | 2.88 μM |
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-23-16-22(27-25(28-23)34-2)29-35(31,32)21-14-12-20(13-15-21)26-24(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,30)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXRKWAEVBDZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
Reaction Protocol :
-
Reactants : 2,6-Dimethoxypyrimidin-4-amine and 4-nitrobenzenesulfonyl chloride.
-
Conditions : Dissolve 2,6-dimethoxypyrimidin-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Add 4-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise, followed by pyridine (2.0 equiv) to scavenge HCl. Stir at room temperature for 12–16 hours.
-
Workup : Quench with ice-cold water, extract with DCM, dry over Na2SO4, and concentrate.
-
Product : N-(4-nitrophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide (yield: 70–85%).
Mechanistic Insight : The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Pyridine neutralizes HCl, driving the reaction to completion.
Nitro Group Reduction
Reaction Protocol :
-
Reactants : N-(4-nitrophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide.
-
Conditions : Suspend the nitro intermediate in ethanol and add 10% Pd/C (5 wt%). Perform hydrogenation under H2 (1 atm) at 25°C for 4–6 hours.
-
Workup : Filter through Celite, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).
-
Product : N-(4-aminophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide (yield: 90–95%).
Critical Note : Catalytic hydrogenation is preferred over stoichiometric reductants (e.g., Fe/HCl) to minimize side reactions and preserve methoxy groups.
Acylation to Form the Benzamide Moiety
The final step couples the sulfamoylphenyl-pyrimidine intermediate with 4-phenylbenzoyl chloride.
Synthesis of 4-Phenylbenzoyl Chloride
Reaction Protocol :
-
Reactants : 4-Phenylbenzoic acid (1.0 equiv) and thionyl chloride (3.0 equiv).
-
Conditions : Reflux in anhydrous DCM for 3 hours. Remove excess thionyl chloride via distillation.
-
Product : 4-Phenylbenzoyl chloride (yield: 95–98%).
Amide Bond Formation
Reaction Protocol :
-
Reactants : N-(4-aminophenyl)-2,6-dimethoxypyrimidin-4-amine-4-sulfonamide (1.0 equiv) and 4-phenylbenzoyl chloride (1.2 equiv).
-
Conditions : Dissolve the amine in dry DCM, add triethylamine (2.5 equiv), and cool to 0°C. Add 4-phenylbenzoyl chloride dropwise, then warm to room temperature and stir for 8–12 hours.
-
Workup : Wash with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate.
-
Purification : Recrystallize from ethanol/water or use column chromatography (SiO2, ethyl acetate/hexane).
-
Product : N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide (yield: 65–75%).
Side Reactions : Competing acylation at the pyrimidine amine is mitigated by steric hindrance from the 2,6-dimethoxy groups.
Alternative Synthetic Routes and Optimization
One-Pot Sulfonylation-Acylation
A streamlined approach involves sequential sulfonylation and acylation without isolating intermediates:
-
React 2,6-dimethoxypyrimidin-4-amine with 4-nitrobenzenesulfonyl chloride.
-
Reduce the nitro group in situ using Zn/HCl.
-
Directly acylate with 4-phenylbenzoyl chloride.
Advantage : Reduces purification steps; Disadvantage : Lower yields (50–60%) due to side reactions.
Analytical Characterization and Validation
Successful synthesis is confirmed via:
-
NMR : ¹H NMR (DMSO-d6) δ 10.21 (s, 1H, SO2NH), 8.45 (d, J = 8.4 Hz, 2H, ArH), 7.85–7.45 (m, 9H, ArH), 6.78 (s, 1H, pyrimidine-H), 3.92 (s, 6H, OCH3).
-
HPLC-MS : [M+H]+ at m/z 542.2 (calculated 542.18).
Purity : >98% by reversed-phase HPLC (C18 column, acetonitrile/water).
Industrial-Scale Considerations
For commercial production, cost-effective modifications include:
Chemical Reactions Analysis
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of sulfonamide derivatives.
Biology: The compound is studied for its ability to inhibit oxidative bursts in phagocytes, making it a potential candidate for anti-inflammatory therapies.
Medicine: Its anti-inflammatory properties are being explored for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10. This dual action helps in reducing inflammation and promoting an anti-inflammatory response .
Comparison with Similar Compounds
Key Findings :
- Fluorine substitution on the benzamide (e.g., 4-fluorobenzamide in ) enhances metabolic resistance and bioavailability.
Variations in Benzamide Substituents
Key Findings :
- Ethoxy and methoxy groups on benzamide (e.g., ) improve lipophilicity, critical for blood-brain barrier penetration.
Functional Group Additions and Positional Isomerism
Key Findings :
- Ether-containing side chains (e.g., phenoxyethoxy in ) enhance solubility without compromising target engagement.
- Positional isomerism in pyrimidine substituents (e.g., 2,6- vs. 4,6-dimethyl in ) drastically alters electronic properties and binding kinetics.
Biological Activity
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H22N6O6S3
- Molecular Weight : 562.6417 g/mol
- CAS Number : 497082-06-1
- SMILES Notation : COc1nc(OC)nc(c1)NS(=O)(=O)c1ccc(cc1)NC(=O)CSc1nc(O)c2c(n1)sc(c2C)C
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from 2,6-dimethoxypyrimidine derivatives. The process includes the formation of sulfamoyl and amide linkages, which are critical for its biological activity. Variations in substituents can lead to different derivatives with altered biological profiles.
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide exhibit significant antiviral properties. For instance, compounds structurally related to N-[4-(sulfamoyl)phenyl]-benzamide have shown activity against enteroviruses like EV71. In vitro studies demonstrated that certain derivatives had IC50 values as low as 5.7 μM, indicating potent antiviral effects with lower cytotoxicity compared to standard antiviral agents like pirodavir .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Studies on similar sulfamoyl-containing compounds have indicated that they may inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the pyrimidine moiety is hypothesized to enhance selectivity towards cancer cells due to its interaction with specific cellular pathways.
Inhibition of Chitin Synthesis
Recent studies have explored the inhibition of chitin synthesis in pests using isoxazole derivatives related to this compound. The findings suggest that modifications at the phenyl ring can enhance or diminish biological activity against target organisms such as Chilo suppressalis, a common pest .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- The sulfamoyl group is crucial for enhancing solubility and biological activity.
- Substituents on the pyrimidine ring significantly influence antiviral potency.
- The benzamide structure is essential for maintaining the compound's interaction with biological targets.
Case Studies
- Antiviral Efficacy : A study synthesized a series of N-phenylbenzamide derivatives and tested them against multiple strains of EV71. Compound 1e exhibited remarkable antiviral activity with an IC50 value of 5.7 μM and a high selectivity index (SI), suggesting its potential as a lead compound for further development .
- Antitumor Potential : In vitro tests on similar compounds indicated that they could inhibit cell growth in various cancer cell lines, showcasing their potential application in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
